3-Ethylheptanoic acid
Overview
Description
3-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid characterized by a seven-carbon chain with an ethyl group attached to the third carbon atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-ethylheptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the aldehyde group to a carboxylic acid group.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-octene followed by oxidation. The hydroformylation process involves the addition of a formyl group to the terminal carbon of 1-octene, resulting in 3-ethylheptanal. This intermediate is then oxidized to form this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of this compound can yield 3-ethylheptanol.
Substitution: The hydroxyl group of the carboxylic acid can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 3-Ethylheptanol.
Substitution: 3-Ethylheptanoyl chloride or 3-ethylheptanoyl bromide.
Scientific Research Applications
3-Ethylheptanoic acid has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-ethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
3-Butylpentanoic acid: Similar structure with a butyl group instead of an ethyl group.
Heptanoic acid: Lacks the ethyl group, resulting in different chemical properties.
Octanoic acid: Has an additional carbon atom in the chain, leading to variations in reactivity and applications.
Uniqueness: 3-Ethylheptanoic acid is unique due to the presence of the ethyl group on the third carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other carboxylic acids and contributes to its specific applications in research and industry.
Biological Activity
3-Ethylheptanoic acid (3-EHA) is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications, supported by relevant studies and data.
- Molecular Formula : C9H18O2
- Molecular Weight : 158 g/mol
- Structure : 3-EHA is an aliphatic carboxylic acid with a branched chain, which influences its solubility and reactivity.
1. Antimicrobial Properties
Research indicates that 3-EHA exhibits significant antimicrobial activity against various pathogens. A study highlighted the compound's presence in the active fractions of plant extracts, where it contributed to the inhibition of bacterial and fungal growth. The minimum inhibitory concentration (MIC) values ranged from 7.5 to 60 mg/mL for bacteria and 15 to 60 mg/mL for fungi, demonstrating its potential as a natural antimicrobial agent .
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 32 |
Klebsiella pneumoniae | 27 |
Pseudomonas aeruginosa | 20 |
2. Anti-inflammatory Effects
3-EHA has been shown to possess anti-inflammatory properties by inhibiting the production of prostaglandins through cyclooxygenase (COX) inhibition. This mechanism suggests potential applications in managing inflammatory conditions .
3. Chemopreventive Properties
In animal models, particularly mice, 3-EHA has demonstrated chemopreventive effects against skin cancer. This activity is believed to be linked to its ability to modulate cellular pathways involved in tumorigenesis .
Metabolism and Toxicology
The metabolism of 3-EHA primarily occurs through beta-oxidation, which is crucial for its bioactivity and elimination from the body. The major urinary metabolite identified is 3-oxo-2-ethylhexanoic acid, indicating that the compound undergoes significant metabolic processing .
Case Studies and Research Findings
Several studies have investigated the biological activities of 3-EHA:
- Study on Antimicrobial Activity : A bioassay-guided analysis revealed that acetone extracts containing 3-EHA showed substantial antimicrobial activity against both bacteria and fungi, reinforcing its potential as a natural preservative or therapeutic agent .
- Chemoprevention in Mice : In a controlled study, mice treated with 3-EHA showed reduced tumor incidence when exposed to carcinogens, highlighting its protective effects against cancer development .
Properties
IUPAC Name |
3-ethylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLMZMISZCYBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931612 | |
Record name | 3-Ethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14272-47-0 | |
Record name | 3-Ethylheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014272470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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